Cas no 74175-82-9 (Cyclokievitone)

Cyclokievitone is a naturally occurring prenylated isoflavone, primarily isolated from leguminous plants such as Flemingia vestita. It exhibits notable biological activity, particularly as a phytoalexin, contributing to plant defense mechanisms against pathogens. Structurally, it features a cyclized prenyl group, which enhances its stability and interaction with biological targets. Research indicates potential applications in studying plant-microbe interactions and antimicrobial properties. Its unique molecular framework also makes it a subject of interest in synthetic and medicinal chemistry for exploring bioactive compounds. Cyclokievitone’s specificity and natural origin render it valuable for biochemical and pharmacological investigations.
Cyclokievitone structure
Cyclokievitone structure
Product Name:Cyclokievitone
CAS No:74175-82-9
MF:C20H18O6
MW:354.353326320648
CID:1124010
PubChem ID:156777
Update Time:2025-11-01

Cyclokievitone Chemical and Physical Properties

Names and Identifiers

    • Cyclokievitone
    • 1'',2''-Dehydrocyclokievitone
    • 3-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one
    • 99EDA7W2K8
    • CHEBI:4019
    • DTXSID20995646
    • CYCLOKIEVITONE, (+/-)-
    • 3-(2,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydro-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one
    • LMPK12050493
    • Q27106286
    • 74175-82-9
    • UNII-99EDA7W2K8
    • CHEMBL4084828
    • 3-(2,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-8,8-dimethyl-4h,8h -benzo[1,2-b:3,4-b']dipyran-4-one
    • 4H,8H-Benzo(1,2-b:3,4-b')dipyran-4-one, 3-(2,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-8,8-dimethyl-
    • 3-(2,4-Dihydroxyphenyl)-2,3-dihydro-5-hydroxy-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one, 9CI
    • 3-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one
    • Myristoyl-Stearoyl-3-chloropropanol
    • 1081560-89-5
    • Inchi: 1S/C20H18O6/c1-20(2)6-5-12-16(26-20)8-15(23)17-18(24)13(9-25-19(12)17)11-4-3-10(21)7-14(11)22/h3-8,13,21-23H,9H2,1-2H3
    • InChI Key: AWLFGFDTGPLHKG-UHFFFAOYSA-N
    • SMILES: O1CC(C2C=CC(=CC=2O)O)C(C2C(=CC3=C(C=CC(C)(C)O3)C1=2)O)=O

Computed Properties

  • Exact Mass: 354.11000
  • Monoisotopic Mass: 354.11033829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 1
  • Complexity: 587
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 96.2Ų

Experimental Properties

  • Density: 1.401±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (3.9E-3 g/L) (25 ºC),
  • PSA: 96.22000
  • LogP: 3.34650

Cyclokievitone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C997770-1mg
Cyclokievitone
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1mg
$190.00 2023-05-18
TRC
C997770-10mg
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$1499.00 2023-05-18
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